![molecular formula C21H21N3O2S B2873838 N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide CAS No. 1795424-29-1](/img/structure/B2873838.png)
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a thiazole ring, a phenyl group, and a tetrahydroquinoline moiety
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets of this compound may vary depending on the specific substituents present on the thiazole ring .
Mode of Action
Thiazole derivatives generally interact with their targets through the nitrogen and sulfur atoms present in the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For instance, thiazole derivatives can affect the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its bioavailability and distribution within the body . Additionally, the presence of other compounds or substances in the environment can potentially interact with the compound and affect its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide typically involves multi-step organic reactions. The starting materials might include 2-methylthiazole, phenyl derivatives, and tetrahydroquinoline. Common synthetic routes could involve:
Formation of the Thiazole Ring: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: The thiazole ring can be coupled with a phenyl derivative using reagents like palladium catalysts in a Suzuki or Heck reaction.
Formation of the Acetamide Linkage: This step might involve the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Introduction of the Tetrahydroquinoline Moiety: This could be achieved through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole and quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-(2-methylthiazol-4-yl)phenyl)acetamide: Lacks the tetrahydroquinoline moiety.
2-(5,6,7,8-tetrahydroquinolin-4-yl)oxyacetamide: Lacks the thiazole and phenyl groups.
Uniqueness
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide is unique due to the combination of the thiazole, phenyl, and tetrahydroquinoline moieties, which might confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-23-19(13-27-14)15-5-4-6-16(11-15)24-21(25)12-26-20-9-10-22-18-8-3-2-7-17(18)20/h4-6,9-11,13H,2-3,7-8,12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSBQKUKUVZQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)COC3=C4CCCCC4=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

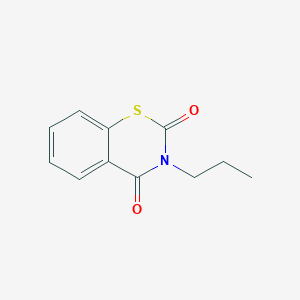
![2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2873761.png)

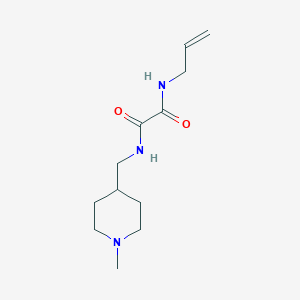
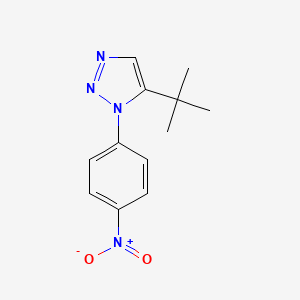
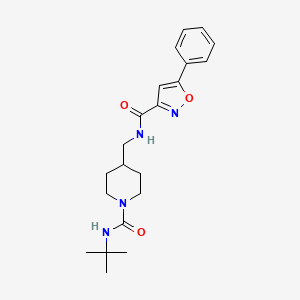
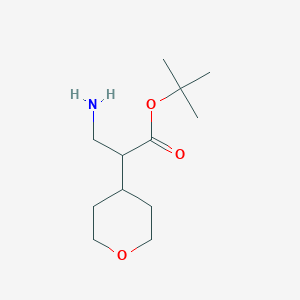
![6-methyl-4-(thiomorpholin-4-yl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2873773.png)
![N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[6-(3,5-DIMETHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2873774.png)
![N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide](/img/structure/B2873775.png)
![7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2873776.png)
![3-(2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2873777.png)
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2873778.png)
